Cycloheptyl (2-chlorophenyl)methanol
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Overview
Description
Cycloheptyl (2-chlorophenyl)methanol is an organic compound with the molecular formula C14H19ClO This compound features a cycloheptyl group attached to a (2-chlorophenyl)methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl (2-chlorophenyl)methanol typically involves the reaction of cycloheptanone with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Cycloheptyl (2-chlorophenyl)ketone or Cycloheptyl (2-chlorophenyl)aldehyde.
Reduction: this compound.
Substitution: Cycloheptyl (2-methoxyphenyl)methanol or Cycloheptyl (2-tert-butylphenyl)methanol.
Scientific Research Applications
Cycloheptyl (2-chlorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cycloheptyl (2-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl (2-chlorophenyl)methanol
- Cyclooctyl (2-chlorophenyl)methanol
- Cyclopentyl (2-chlorophenyl)methanol
Uniqueness
Cycloheptyl (2-chlorophenyl)methanol is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes
Biological Activity
Cycloheptyl (2-chlorophenyl)methanol is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its cycloheptyl group attached to a 2-chlorophenyl moiety via a methanol linkage. The presence of the chlorine atom on the phenyl ring is significant as it can influence the compound's biological interactions and potency.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities . This modulation occurs through binding interactions that can either inhibit or activate specific biological pathways. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with various enzymes involved in metabolic processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Cytotoxicity : Preliminary assessments indicate that this compound has low cytotoxicity, which is favorable for drug development .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Moderate activity against bacteria | |
Anti-inflammatory | Potential inhibition of inflammatory markers | |
Cytotoxicity | Low cytotoxicity observed in cell lines |
Case Studies
- Antimicrobial Study : In a study assessing the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be below 20 µM, indicating potent activity .
- Inflammation Model : In vitro experiments using macrophage cell lines showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by excessive inflammation.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using HepG2 liver cancer cells, where this compound exhibited an IC50 greater than 64 µg/mL, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
(2-chlorophenyl)-cycloheptylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUVVAGPAJRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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